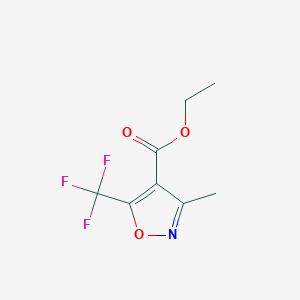
3-methyl-5-(trifluoromethyl)benzene-1-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-methyl-5-(trifluoromethyl)benzene-1-sulfonamide is a chemical compound with the CAS Number: 1261753-75-6 . It has a molecular weight of 239.22 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The IUPAC name for this compound is 3-methyl-5-(trifluoromethyl)benzenesulfonamide . The InChI code is 1S/C8H8F3NO2S/c1-5-2-6(8(9,10)11)4-7(3-5)15(12,13)14/h2-4H,1H3,(H2,12,13,14) .Physical And Chemical Properties Analysis
3-methyl-5-(trifluoromethyl)benzene-1-sulfonamide is a powder that is stored at room temperature . It has a molecular weight of 239.22 .Aplicaciones Científicas De Investigación
Pharmaceutical Development
3-methyl-5-(trifluoromethyl)benzene-1-sulfonamide: is a compound that can be utilized in the development of new pharmaceuticals. The trifluoromethyl group (-CF3) is a common feature in many FDA-approved drugs due to its ability to enhance the biological activity of molecules . This compound could serve as a precursor in synthesizing potential drug molecules, especially those targeting diseases where sulfonamide groups are known to be effective.
Safety and Hazards
This compound has several hazard statements including H302, H312, H315, H319, H332, H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
Mecanismo De Acción
- The primary targets of this compound are not explicitly documented. However, sulfonamides, in general, are known to inhibit enzymes involved in bacterial folate synthesis. They competitively bind to dihydropteroate synthase (DHPS), an enzyme responsible for synthesizing dihydropteroic acid, a precursor for folate production. By disrupting this pathway, sulfonamides hinder bacterial growth .
Target of Action
Mode of Action
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-methyl-5-(trifluoromethyl)benzene-1-sulfonamide involves the sulfonation of 3-methyl-5-(trifluoromethyl)benzene followed by the reaction with ammonia to form the sulfonamide.", "Starting Materials": [ "3-methyl-5-(trifluoromethyl)benzene", "sulfuric acid", "ammonia", "sodium hydroxide", "water" ], "Reaction": [ "Step 1: 3-methyl-5-(trifluoromethyl)benzene is slowly added to a mixture of sulfuric acid and water at a temperature of 0-5°C with stirring.", "Step 2: The reaction mixture is stirred at room temperature for 2-3 hours.", "Step 3: The resulting mixture is poured into ice-cold water and the precipitate is collected by filtration.", "Step 4: The collected precipitate is washed with water and dried to obtain 3-methyl-5-(trifluoromethyl)benzene-1-sulfonic acid.", "Step 5: 3-methyl-5-(trifluoromethyl)benzene-1-sulfonic acid is dissolved in a mixture of ammonia and water.", "Step 6: Sodium hydroxide is added to the reaction mixture to adjust the pH to 8-9.", "Step 7: The reaction mixture is stirred at room temperature for 2-3 hours.", "Step 8: The resulting mixture is poured into ice-cold water and the precipitate is collected by filtration.", "Step 9: The collected precipitate is washed with water and dried to obtain 3-methyl-5-(trifluoromethyl)benzene-1-sulfonamide." ] } | |
Número CAS |
1261753-75-6 |
Nombre del producto |
3-methyl-5-(trifluoromethyl)benzene-1-sulfonamide |
Fórmula molecular |
C8H8F3NO2S |
Peso molecular |
239.2 |
Pureza |
95 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



